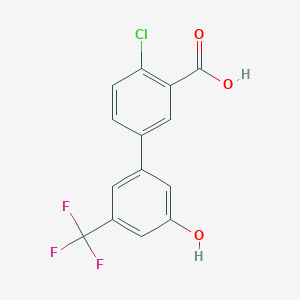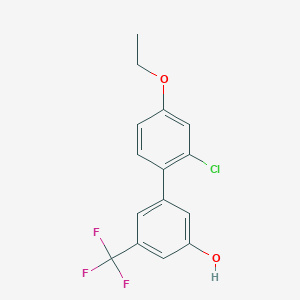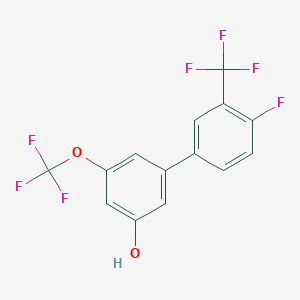
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% (5-3,5-DCFMP) is a chemical compound of interest in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 343.37 g/mol and a melting point of 128-130°C. 5-3,5-DCFMP is mainly used as a reagent in organic synthesis and as a starting material in the production of other compounds. It has also been used in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used in the synthesis of nanomaterials and in the preparation of polymeric materials for use in biomedical applications.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the trifluoromethyl group of the compound can interact with certain proteins in the body, leading to changes in their structure and function. It is also believed that the compound can interact with certain enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. Additionally, it has been reported to have antifungal, antimicrobial, and anti-cancer activities in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it can be difficult to purify after synthesis.
Zukünftige Richtungen
The potential future directions for 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, biochemistry, and physiology. Additionally, further research should be conducted into the synthesis of other compounds derived from 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%, such as polymers, pharmaceuticals, and dyes. Finally, further research should be conducted into the potential use of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in nanomaterials and biomedical applications.
Synthesemethoden
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% can be achieved through a two-step process. The first step involves the reaction of 3,5-dicarboxyphenol with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate. This reaction yields 5-(3,5-dicarboxyphenyl)-3-trifluoromethanesulfonate. In the second step, the trifluoromethanesulfonate is reduced with sodium borohydride to yield 5-(3,5-dicarboxyphenyl)-3-trifluoromethylphenol.
Eigenschaften
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O5/c16-15(17,18)11-4-8(5-12(19)6-11)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDNEJJQTMMYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686742 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261897-84-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)